molecular formula C12H13NO2S B3279564 (S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone CAS No. 694520-56-4

(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone

Cat. No.: B3279564
CAS No.: 694520-56-4
M. Wt: 235.3 g/mol
InChI Key: WEQDBJJDTFGOQU-NSHDSACASA-N
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Description

(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone is a chiral compound that features a thioxooxazolidine ring with a benzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone typically involves the formation of the thioxooxazolidine ring followed by the introduction of the benzyl group. One possible synthetic route could involve the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thioxooxazolidine ring. The benzyl group can then be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thioxo group could yield a sulfoxide or sulfone, while reduction of the carbonyl group could yield an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme-substrate interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As a building block for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The specific pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone: The enantiomer of the compound, which may have different biological activity.

    1-(4-Benzyl-2-thioxooxazolidin-3-yl)propanone: A similar compound with a propanone group instead of an ethanone group.

    1-(4-Benzyl-2-thioxooxazolidin-3-yl)butanone: A similar compound with a butanone group instead of an ethanone group.

Uniqueness

(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone is unique due to its specific chiral configuration and the presence of the thioxooxazolidine ring. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-9(14)13-11(8-15-12(13)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQDBJJDTFGOQU-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(COC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H](COC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone
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